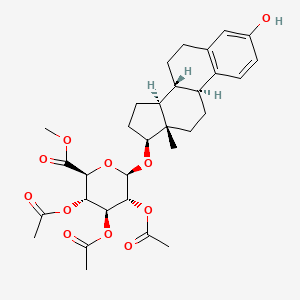

17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester)

Übersicht

Beschreibung

17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) is a biologically active prodrug of 17|A-Estradiol. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its estrogenic effects and has been utilized extensively in the treatment of menopausal syndromes.

Vorbereitungsmethoden

The synthesis of 17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) involves multiple steps. The starting material, 17|A-Estradiol, undergoes acetylation to introduce acetyl groups at the 2, 3, and 4 positions of the glucuronide moiety. This is followed by methylation to form the methyl ester. The reaction conditions typically involve the use of acetic anhydride and a suitable catalyst for acetylation, and methanol for methylation .

Analyse Chemischer Reaktionen

17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Wissenschaftliche Forschungsanwendungen

17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in mass spectrometry for the research of estradiol-related compounds.

Biology: The compound is studied for its estrogenic effects and its role in cellular processes.

Medicine: It is utilized in the treatment of menopausal syndromes and other gynecological disorders.

Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds

Wirkmechanismus

The mechanism of action of 17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) involves its conversion to 17|A-Estradiol in the body. This conversion allows it to exert its estrogenic effects by binding to estrogen receptors. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in various cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) is unique due to its specific structure and biological activity. Similar compounds include:

17|A-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-|A-D-glucuronide Methyl Ester): This compound is also an estrogen steroid hormone derivative used in mass spectrometry.

17|A-Estradiol 17-(2,3,4-tri-O-acetyl-|A-D-glucuronide): Another biologically active prodrug of 17|A-Estradiol, used in the treatment of menopausal syndromes.

These compounds share similar estrogenic effects but differ in their specific chemical structures and applications.

Biologische Aktivität

17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) is a glucuronide derivative of 17beta-estradiol, a potent estrogen hormone. This compound has garnered attention due to its potential biological activities, including its role in estrogen signaling and therapeutic applications in hormone-related conditions.

- Molecular Formula : C31H40O11

- Molecular Weight : 588.64 g/mol

- CAS Number : 14364-66-0

Estrogenic Activity

The primary biological activity of 17beta-Estradiol and its derivatives is their interaction with estrogen receptors (ERs), particularly ERα and ERβ. This compound exhibits estrogenic effects, which can influence various physiological processes such as reproductive functions, bone density maintenance, and cardiovascular health.

-

Mechanism of Action :

- Binding Affinity : The compound binds to estrogen receptors, activating gene transcription involved in reproductive and metabolic processes.

- Signal Transduction : It modulates pathways that control cell proliferation and differentiation.

-

Case Studies :

- A study demonstrated that glucuronidation of estradiol enhances its solubility and bioavailability, potentially leading to increased therapeutic efficacy in hormone replacement therapies .

- Research indicated that this compound could mitigate the effects of estrogen deficiency in postmenopausal women by promoting bone health and reducing osteoporosis risk .

Antitumor Activity

Recent investigations have suggested that glucuronide derivatives may exhibit antitumor properties by modulating estrogen receptor pathways in breast cancer cells.

- In Vitro Studies :

- In a study involving MCF-7 breast cancer cells, treatment with estradiol derivatives showed a reduction in cell proliferation rates, indicating potential use as an adjunct therapy in breast cancer management .

- The compound's ability to downregulate ERα expression was noted, which is significant for tamoxifen-resistant cancer cells .

Pharmacokinetics

The pharmacokinetic profile of 17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) suggests enhanced absorption and distribution compared to its non-glucuronidated counterparts.

- Absorption : Improved bioavailability due to acetylation.

- Metabolism : Primarily metabolized by UDP-glucuronosyltransferases (UGTs), leading to more hydrophilic metabolites that are easily excreted.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C31H40O11 |

| Molecular Weight | 588.64 g/mol |

| CAS Number | 14364-66-0 |

| Estrogen Receptor Binding Affinity | Moderate to High |

| Antitumor Activity | Present |

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O11/c1-15(32)38-25-26(39-16(2)33)28(40-17(3)34)30(42-27(25)29(36)37-5)41-24-11-10-23-22-8-6-18-14-19(35)7-9-20(18)21(22)12-13-31(23,24)4/h7,9,14,21-28,30,35H,6,8,10-13H2,1-5H3/t21-,22-,23+,24+,25+,26+,27+,28-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKLFSHXKYZPFF-JSQRUJIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747723 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14364-66-0 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.